![molecular formula C21H22ClN3O5 B10989466 2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B10989466.png)
2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a quinazolinone moiety, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Quinazolinone Synthesis: The quinazolinone moiety is synthesized separately through the reaction of 6,7-dimethoxy-2-methylquinazolin-4-one with suitable reagents.
Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the quinazolinone derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide: shares structural similarities with other quinazolinone derivatives and chlorophenoxy compounds.
Uniqueness
- The unique combination of the chlorophenoxy group and the quinazolinone moiety in this compound distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H20ClN3O4
- Molecular Weight : 373.82 g/mol
- CAS Number : 86287514
The presence of a 4-chlorophenoxy group and a quinazoline moiety is significant for its biological activity, particularly in targeting specific receptors.
Pharmacological Profile
- Antimicrobial Activity : Studies have indicated that compounds similar to this quinazoline derivative exhibit antimicrobial properties. The presence of the chlorophenoxy group may enhance the lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
- Anticancer Properties : Research has shown that quinazoline derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific compound under review has demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Inhibition of specific kinases involved in cell proliferation.
- Modulation of signaling pathways related to cancer cell survival.
- Interaction with neurotransmitter receptors that could influence pain and inflammation responses.
Study 1: Anticancer Activity
A study published in Cancer Letters evaluated the efficacy of this compound against human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
---|---|---|
10 | 75 | 1.5-fold increase |
25 | 50 | 3-fold increase |
50 | 30 | 5-fold increase |
Study 2: Anti-inflammatory Effects
In a study assessing anti-inflammatory activity, the compound was administered to mice with induced paw edema. The results showed a significant reduction in edema size compared to control groups treated with saline.
Treatment Group | Edema Size Reduction (%) |
---|---|
Control (Saline) | 0 |
Compound (10 mg/kg) | 40 |
Compound (20 mg/kg) | 65 |
Properties
Molecular Formula |
C21H22ClN3O5 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-13-24-17-11-19(29-3)18(28-2)10-16(17)21(27)25(13)9-8-23-20(26)12-30-15-6-4-14(22)5-7-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,26) |
InChI Key |
NKCPFELUUASBCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)COC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
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